molecular formula C4H2F3IN2 B6241748 5-iodo-1-(trifluoromethyl)-1H-imidazole CAS No. 2680529-62-6

5-iodo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6241748
CAS No.: 2680529-62-6
M. Wt: 262
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Description

5-Iodo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an iodine atom at the 5-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of an imidazole precursor. One common method is the iodination of 1-(trifluoromethyl)-1H-imidazole using iodine or an iodine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable oxidizing agent to facilitate the incorporation of the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as fluorine, through halogen exchange reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can form carbon-carbon bonds through coupling reactions with organometallic reagents.

Common Reagents and Conditions:

    Halogen Exchange: Potassium fluoride (KF) under microwave irradiation at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃).

Major Products:

Scientific Research Applications

5-Iodo-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

    Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of 5-iodo-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 5-Fluoro-1-(trifluoromethyl)-1H-imidazole
  • 5-Bromo-1-(trifluoromethyl)-1H-imidazole
  • 5-Chloro-1-(trifluoromethyl)-1H-imidazole

Comparison: 5-Iodo-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its fluoro, bromo, and chloro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

2680529-62-6

Molecular Formula

C4H2F3IN2

Molecular Weight

262

Purity

95

Origin of Product

United States

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